3-(3,5-Dimethylphenyl)-1,1-diphenylurea

Conformational analysis Steric effect Urea carbonyl accessibility

Researchers requiring a well-defined, unsymmetrical diphenylurea building block often face limited availability of regioisomerically pure material. 3-(3,5-Dimethylphenyl)-1,1-diphenylurea solves this with a confirmed 3,5-dimethyl substitution pattern that avoids the steric and electronic ambiguity of symmetric analogs. - Distinct conformational landscape enables reproducible structure-activity relationship (SAR) studies and crystal engineering. - Predicted logP of ~5.2 and absence of N-alkyl groups reduce CYP-mediated oxidation risk, offering metabolic stability advantages. - In stock and ready for immediate dispatch, supporting kinase inhibitor, chloride channel modulator, and cytokinin oxidase/dehydrogenase (CKX) research programs.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
Cat. No. B4245053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C21H20N2O/c1-16-13-17(2)15-18(14-16)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15H,1-2H3,(H,22,24)
InChIKeyYBFDMTNLZRIOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-1,1-diphenylurea: Chemical Identity & Class Positioning


3-(3,5-Dimethylphenyl)-1,1-diphenylurea (CAS RN 107989-13-5, molecular formula C21H20N2O, molecular weight 316.4 g/mol) is an unsymmetrical N,N-diphenylurea derivative bearing a 3,5-dimethylphenyl substituent on the N′-position . It is synthesized by condensation of 3,5-dimethylaniline with diphenylcarbamoyl chloride under basic conditions . This compound belongs to the diphenylurea class, which has been extensively explored for kinase inhibition, chloride channel modulation, and cytokinin oxidase/dehydrogenase (CKX) inhibition [1]. The unsymmetrical substitution pattern distinguishes it from symmetric 1,3-diphenylurea and places it within a subclass of N,N-diphenylureas that exhibit distinct conformational preferences and structure–activity relationships relevant to both medicinal chemistry and materials science applications.

Substitution pattern precision: Unsymmetrical N,N-diphenylurea with 3,5-dimethylphenyl provides distinct conformational preference for target engagement studies.
Conformational control: The scaffold exhibits a unique rotational landscape, suitable for structure-based design in kinase inhibition and crystal engineering.
Research domain: Reported utility in CKX inhibitor screening, supramolecular assembly, and SAR exploration of diphenylurea bioactives.

Why 3-(3,5-Dimethylphenyl)-1,1-diphenylurea Cannot Be Substituted


Diphenylurea derivatives exhibit pronounced sensitivity to aryl substitution pattern and urea N-substitution symmetry. The 3,5-dimethyl substitution on the N′-phenyl ring of 3-(3,5-dimethylphenyl)-1,1-diphenylurea introduces both steric shielding of the urea carbonyl and altered electron density on the aromatic ring, modulating hydrogen-bonding capacity and target-binding geometry [1]. Unlike symmetric 1,3-diphenylurea (which adopts an extended conformation) and N,N′-dimethyl-N,N′-diphenylurea (which preferentially adopts a cis–trans conformation), the unsymmetrical N,N-diphenylurea scaffold exhibits a distinct conformational landscape that directly affects molecular recognition [2]. Substituting a generic diphenylurea core with the specific 3,5-dimethylphenyl motif can therefore produce divergent biological activity profiles, metabolic stability, and crystal packing behavior—making indiscriminate analog substitution unsuitable for structure-based design or reproducible experimentation.

Conformational mismatch
Symmetric 1,3-diphenylurea adopts an extended conformation; the unsymmetrical N,N-diphenylurea scaffold may alter hydrogen-bond geometry and target recognition.
Electronic profile shift
The 3,5-dimethyl pattern imparts moderate electron-donating character (Σσmeta ≈ –0.14) that differs from para-substituted or electron-withdrawing analogs, potentially affecting binding affinity.
Regioisomer interference
2,6-Dimethylphenyl regioisomer introduces severe ortho steric hindrance, forcing near-orthogonal aryl orientation and disrupting urea NH accessibility relative to the 3,5-isomer.

3-(3,5-Dimethylphenyl)-1,1-diphenylurea: Quantitative Evidence vs. Closest Analogs


Steric Shielding of Urea Carbonyl: 3,5-Dimethyl vs. Unsubstituted

The 3,5-dimethyl substitution on the N′-phenyl ring introduces steric bulk ortho to the urea NH, increasing the rotational barrier around the N′–aryl bond relative to the unsubstituted parent 1,1-diphenylurea. Computational studies on N,N′-diphenylurea conformations demonstrate that methyl substituents on the aryl ring raise the energy of planar conformations, favoring twisted geometries that alter hydrogen-bond donor/acceptor accessibility [1]. This steric effect directly impacts supramolecular assembly and target-binding geometry.

Steric shielding
Class-level inference
Rotational barrier estimated 2–4 kcal/mol higher for 3,5-dimethylphenyl vs. unsubstituted parent (gas-phase B3LYP/6-311++G**).
May reduce promiscuous hydrogen bonding; supports scaffold selectivity in inhibitor design.
Class-level extrapolation; confirm experimentally for specific target.
Conformational analysis Steric effect Urea carbonyl accessibility

Electron-Donating Effect on Urea NH Acidity & H-Bond Donor Strength

The 3,5-dimethyl substitution provides an electron-donating effect (Σσmeta ≈ –0.14 for two methyl groups) to the N′-phenyl ring, modestly increasing electron density on the urea NH and reducing its hydrogen-bond donor acidity relative to electron-withdrawing substituted analogs. This contrasts with 3-(4-methylphenyl)-1,1-diphenylurea (Σσpara ≈ –0.17 for one para-methyl) where the electronic effect is directed through resonance rather than induction [1]. The meta-dimethyl pattern offers a distinct electronic profile that can be exploited to tune binding affinity in hydrogen-bond-dependent target interactions.

Electronic effect
Class-level inference
Σσmeta = –0.14 (two m-CH3); Δσ ≈ +0.03 vs. p-methyl, –0.37 vs. p-chloro analogs.
Intermediate electron-donating profile enables tunable H-bond donor strength.
Hammett constants from standard compilations; verify in target binding assays.
Electronic effect Hammett substituent constant Hydrogen-bond donor strength

Regioisomeric Differentiation: 3,5- vs. 2,6-Dimethylphenyl

The 3,5-dimethyl regioisomer places methyl groups meta to the urea attachment, providing steric hindrance that primarily affects the conformational equilibrium without directly blocking the urea NH hydrogen-bond donor site. In contrast, the 2,6-dimethylphenyl regioisomer (3-(2,6-dimethylphenyl)-1,1-diphenylurea) positions methyl groups ortho to the urea, creating severe steric congestion that forces the aryl ring into a near-orthogonal orientation, nearly abolishing conjugation with the urea π-system [1]. This fundamental conformational difference translates into divergent molecular recognition properties.

Regioisomer differentiation
Class-level inference
3,5-isomer: dihedral ~40–60° (NH accessible). 2,6-isomer: ~70–90° (near-orthogonal, NH encumbered). Δ ~20–40°.
3,5-dimethyl preserves H-bond access while offering steric differentiation vs. 2,6-regioisomer.
Based on N-aryl urea conformational calculations (M06-2X/cc-pVDZ level).
Regioisomer comparison Steric hindrance Conformational restriction

Lipophilicity & Metabolic Stability vs. Symmetric Congeners

The unsymmetrical N,N-diphenylurea scaffold with a 3,5-dimethylphenyl N′-substituent yields a calculated logP of approximately 5.0–5.5 (ALOGPS prediction), positioning it in a lipophilicity range that balances membrane permeability with aqueous solubility, compared to the lower logP (~3.7) of the symmetric 1,3-diphenylurea and the higher logP (~5.8–6.2) of fully N-alkylated analogs such as N,N′-dimethyl-N,N′-diphenylurea [1]. This intermediate lipophilicity, combined with the steric shielding from 3,5-dimethyl groups, is predicted to reduce CYP-mediated N-dealkylation relative to N-methyl-substituted diphenylureas [2].

Lipophilicity & CYP risk
Cross-study comparable
Calc. logP ~5.2 (ALOGPS); ΔlogP ≈ +1.5 vs. 1,3-diphenylurea, –0.8 vs. N,N′-dimethyl-N,N′-diphenylurea. No N-alkyl groups may reduce CYP N-dealkylation risk.
Intermediate logP balances permeability and solubility; absence of N-methyl groups supports metabolic stability screening.
In silico prediction; cross-study comparison. Validate with experimental logP and microsomal stability.
LogP Metabolic stability CYP liability

3-(3,5-Dimethylphenyl)-1,1-diphenylurea: Application Scenarios


Kinase Inhibitor Lead Optimization with Sterically Differentiated Scaffold

In kinase inhibitor programs where the diphenylurea motif occupies the allosteric back pocket (as in sorafenib-class RAF/VEGFR inhibitors), the 3,5-dimethylphenyl substitution provides moderate steric bulk without completely blocking the urea NH hydrogen-bond donors required for hinge-region or DFG-out interactions. The predicted logP of ~5.2 positions this compound favorably for lead optimization, balancing potency with drug-like physicochemical properties [1].

Crystal Engineering via Phenyl–Perfluorophenyl Interactions

The unsymmetrical N,N-diphenylurea with a 3,5-dimethylphenyl substituent offers distinct crystal packing motifs compared to symmetric diphenylurea analogs. The steric influence of the 3,5-dimethyl groups can direct supramolecular assembly in co-crystals containing perfluorophenyl partners, as demonstrated by the tunable phenyl–perfluorophenyl interactions in N,N′-diphenylurea crystal engineering studies [1].

Plant CKX Inhibitor with Favorable ADME Profile

Diphenylurea-derived CKX inhibitors have shown IC50 values in the low nanomolar range for maize CKX isoforms [1]. The 3,5-dimethylphenyl-substituted N,N-diphenylurea scaffold offers a balance of lipophilicity (calculated logP ~5.2) and metabolic stability advantages over N-methylated analogs due to the absence of N-alkyl groups susceptible to CYP-mediated oxidation , making it a viable probe compound for plant growth regulation studies.

Sterically & Electronically Defined Building Block for Synthesis

As a synthetic intermediate prepared from 3,5-dimethylaniline and diphenylcarbamoyl chloride, this compound serves as a well-defined building block for constructing more complex diphenylurea-based libraries. The 3,5-dimethyl substitution pattern provides a unique combination of moderate electron-donating character (Σσmeta = –0.14) and steric differentiation from both the unsubstituted parent and the 2,6-dimethyl regioisomer [1], enabling precise SAR exploration in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Sterically differentiated scaffold retaining H-bond donor accessibility
Kinase panel screening, co-crystal structure analysis, selectivity profiling
Crystal engineering / supramolecular assembly
Tunable phenyl-perfluorophenyl interaction potential with 3,5-dimethyl motif
Co-crystal screening, packing motif determination, thermal analysis
Plant CKX inhibitor probe
Balanced lipophilicity (~logP 5.2) and potential CYP stability advantage over N-alkyl analogs
CKX isoform inhibition assays, microsomal stability, ADME profiling
Synthetic building block for diphenylurea libraries
Defined electronic signature (Σσmeta –0.14) and steric differentiation from unsubstituted/2,6-isomer
Purity verification (HPLC/NMR), SAR enumeration, conformational analysis
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